4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid
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Overview
Description
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a benzoic acid moiety via a methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid typically involves the reaction of 2,3,6-trifluorophenol with 4-methoxybenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include quinones, benzyl alcohol derivatives, and substituted trifluorophenyl compounds .
Scientific Research Applications
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorophenol: A fluorinated phenol used in similar applications.
4-(Trifluoromethyl)benzoic acid: Another trifluorinated benzoic acid derivative with distinct properties.
3-Methoxy-2,4,6-trifluorophenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid is unique due to its specific combination of a trifluorophenyl group and a benzoic acid moiety linked by a methoxy group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
2757999-99-6 |
---|---|
Molecular Formula |
C14H9F3O3 |
Molecular Weight |
282.2 |
Purity |
95 |
Origin of Product |
United States |
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